molecular formula C12H13N5O3 B115980 9-Hedake CAS No. 150890-72-5

9-Hedake

Cat. No. B115980
M. Wt: 275.26 g/mol
InChI Key: LDVMREARNDQIMN-QKGJZQGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hedake is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a particular method that involves the use of specific reagents and conditions. The mechanism of action of 9-Hedake is still not fully understood, but recent scientific research has shed some light on its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 9-Hedake is still not fully understood. However, recent studies have suggested that it may act as a modulator of the serotonergic system. It has been shown to increase the levels of serotonin in the brain, which may be responsible for its neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that 9-Hedake has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-Hedake for lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is essential for scientific research. However, one of the limitations of 9-Hedake is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 9-Hedake. One area of research is the potential use of 9-Hedake in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 9-Hedake in animal models and humans. Another area of research is the mechanism of action of 9-Hedake. More studies are needed to fully understand how 9-Hedake modulates the serotonergic system and its neuroprotective effects. Finally, there is a need for research on the potential use of 9-Hedake in other fields such as cancer research and drug development.
Conclusion:
In conclusion, 9-Hedake is a chemical compound with significant potential for scientific research. Its synthesis method has been optimized to yield high purity, and its potential applications in the field of neuroscience are promising. Although the mechanism of action of 9-Hedake is not fully understood, recent studies have shed some light on its biochemical and physiological effects. Further research is needed to fully understand the potential of 9-Hedake in various fields and to determine its efficacy and safety in animal models and humans.

Synthesis Methods

The synthesis of 9-Hedake involves the reaction of 2-(2-aminoethyl) indole with 2-bromoacetophenone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. This method has been optimized to yield high purity 9-Hedake.

Scientific Research Applications

The potential applications of 9-Hedake in scientific research are vast. One of the most promising applications is in the field of neuroscience. Recent studies have shown that 9-Hedake has a neuroprotective effect and can improve cognitive function in animal models. This has led to research on the potential use of 9-Hedake in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

150890-72-5

Product Name

9-Hedake

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine

InChI

InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1

InChI Key

LDVMREARNDQIMN-QKGJZQGISA-N

Isomeric SMILES

CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N

SMILES

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N

Canonical SMILES

COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N

synonyms

6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine
9-HEDAKE

Origin of Product

United States

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